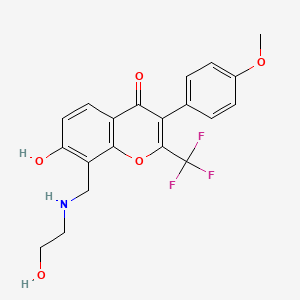
7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: 4-methoxybenzaldehyde, 2-hydroxyacetophenone, and trifluoroacetic anhydride.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst to form the chromenone core structure.
Functional Group Modification: Introduction of the trifluoromethyl group using trifluoroacetic anhydride under acidic conditions.
Aminomethylation: The final step involves the aminomethylation of the chromenone core with 2-hydroxyethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under conditions like heating or catalysis.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Antioxidant Activity: Studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Anti-inflammatory Activity: Investigated for its potential to reduce inflammation in biological systems.
Medicine
Anticancer Activity: Explored for its potential to inhibit the growth of cancer cells.
Neuroprotective Effects: Studied for its ability to protect neurons from damage and degeneration.
Industry
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Cosmetics: Possible inclusion in cosmetic formulations for its antioxidant properties.
Mechanism of Action
The mechanism of action of “7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” involves its interaction with various molecular targets and pathways:
Antioxidant Mechanism: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Mechanism: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Mechanism: It may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4H-chromen-4-one: A simpler flavonoid with similar antioxidant properties.
8-(((2-hydroxyethyl)amino)methyl)-4H-chromen-4-one: Lacks the methoxy and trifluoromethyl groups but has similar biological activities.
3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but without the hydroxyl and aminoethyl groups.
Uniqueness
“7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” is unique due to the presence of multiple functional groups that contribute to its diverse biological activities. The combination of hydroxyl, methoxy, aminoethyl, and trifluoromethyl groups enhances its potential as a multifunctional therapeutic agent.
Properties
IUPAC Name |
7-hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-28-12-4-2-11(3-5-12)16-17(27)13-6-7-15(26)14(10-24-8-9-25)18(13)29-19(16)20(21,22)23/h2-7,24-26H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBXUUUGZBSFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CNCCO)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
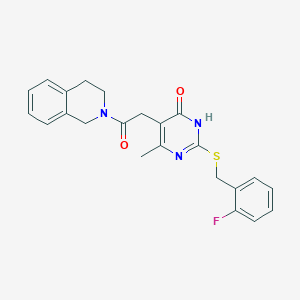
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004657.png)
![N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide](/img/structure/B3004658.png)
![3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3004660.png)
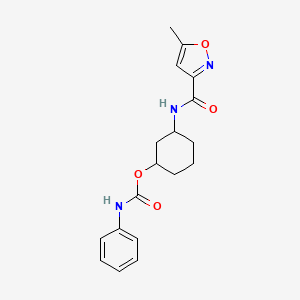
![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3004664.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)
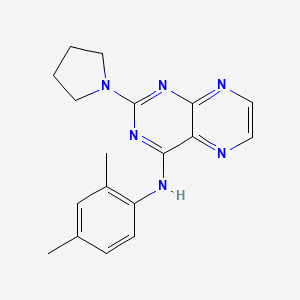
![(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3004667.png)
![7-(4-chlorobenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3004670.png)
![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)
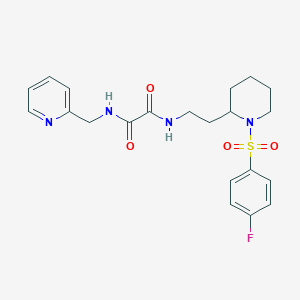
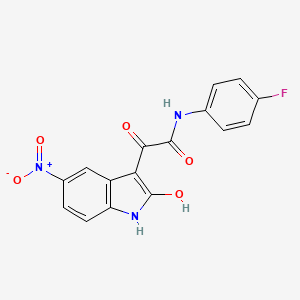
![1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)
